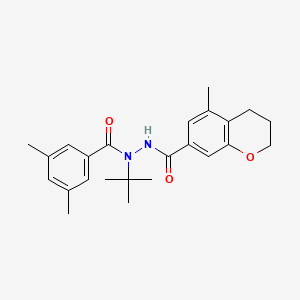
Chromafenozide 100 microg/mL in Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromafenozide is a novel insecticide belonging to the diacylhydrazine class, primarily used to control lepidopteran pests on various crops. It is characterized by its low mammalian toxicity and minimal environmental impact, making it an ideal candidate for integrated pest management (IPM) programs . Chromafenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects and leading to their death .
准备方法
Synthetic Routes and Reaction Conditions: Chromafenozide is synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)-chromane-6-carbohydrate with various reagents under controlled conditions . The key steps include:
Formation of the chromane ring: This involves the cyclization of appropriate precursors.
Introduction of the diacylhydrazine moiety: This step is crucial for the insecticidal activity of chromafenozide.
Industrial Production Methods: Industrial production of chromafenozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters.
Purification steps: Techniques such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:
Oxidation: Chromafenozide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diacylhydrazine moiety, potentially altering its insecticidal properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .
科学研究应用
Chromafenozide has a wide range of scientific research applications, including:
作用机制
Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .
相似化合物的比较
Chromafenozide is unique among insecticides due to its high selectivity for lepidopteran pests and low toxicity to non-target organisms. Similar compounds include:
Tebufenozide: Another ecdysone receptor agonist with similar insecticidal properties.
Halofenozide: Effective against both lepidopteran and coleopteran pests.
Methoxyfenozide: Known for its high potency and selectivity for lepidopteran larvae.
Chromafenozide stands out due to its minimal environmental impact and suitability for IPM programs .
属性
分子式 |
C24H30N2O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide |
InChI |
InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27) |
InChI 键 |
FPTGIRFENINNIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


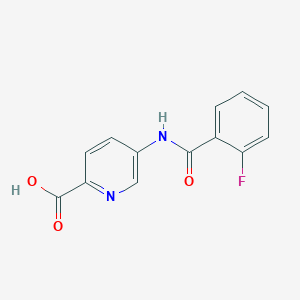
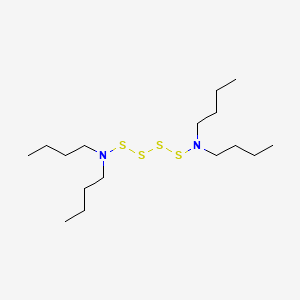
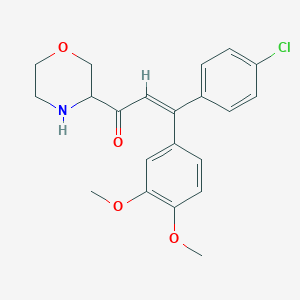

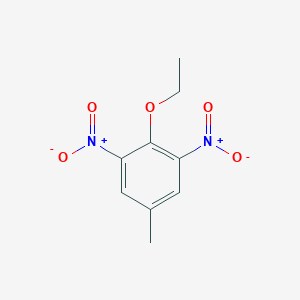
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
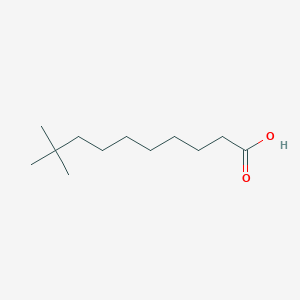
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)
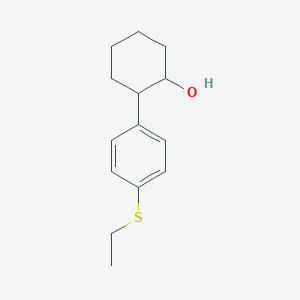
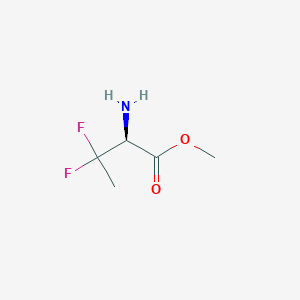
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
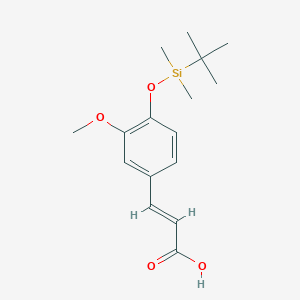
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
